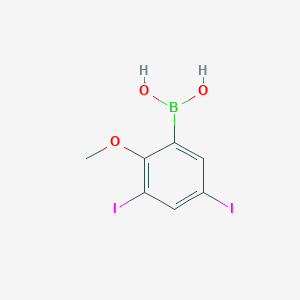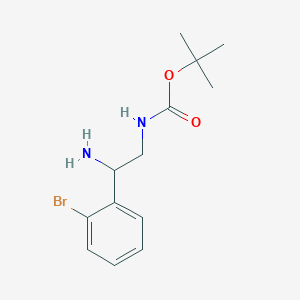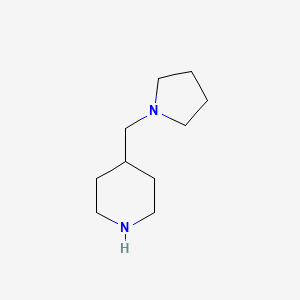
Ácido (3-((4-(2-metoxietil)fenoxi)metil)fenil)borónico
Descripción general
Descripción
“(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid” is a boronic acid derivative with the empirical formula C16H19BO4 . It has a molecular weight of 286.13 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of the molecule isCOCCc1ccc(OCc2cccc(c2)B(O)O)cc1 . This indicates that the molecule contains a boronic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a methoxyethyl ether linkage . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to participate in various types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The compound is a solid with a melting point range of 98-104°C . It contains varying amounts of anhydride .Mecanismo De Acción
Target of Action
The primary target of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that boronic acids and their esters, such as this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, these factors could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and the presence of water . As mentioned earlier, the compound is only marginally stable in water and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these environmental factors can significantly influence the compound’s action, efficacy, and stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it has low toxicity. (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid has been shown to have anticancer and anti-inflammatory properties, making it a potential treatment for cancer and autoimmune diseases. However, (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid has some limitations. It has poor solubility in water, making it difficult to administer in vivo. In addition, (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid has a short half-life in vivo, which may limit its effectiveness as a treatment.
Direcciones Futuras
There are several future directions for research on (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid. One direction is to improve the solubility and half-life of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid in vivo to increase its effectiveness as a treatment. Another direction is to investigate the potential of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid as a treatment for other diseases, such as neurodegenerative diseases. Additionally, further research is needed to elucidate the mechanism of action of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid and to identify potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid in humans.
Aplicaciones Científicas De Investigación
Terapia de Captura de Neutrones
Los ácidos borónicos y sus ésteres, incluyendo Ácido (3-((4-(2-metoxietil)fenoxi)metil)fenil)borónico, se consideran para el diseño de nuevos medicamentos y dispositivos de administración de medicamentos, especialmente como portadores de boro adecuados para la terapia de captura de neutrones . Esta terapia es una forma de tratamiento contra el cáncer que ataca los tumores a nivel celular utilizando compuestos de boro, que capturan neutrones y sufren fisión, destruyendo selectivamente las células cancerosas.
Acoplamiento de Suzuki-Miyaura
Este compuesto es potencialmente útil en reacciones de acoplamiento de Suzuki-Miyaura, una reacción de formación de enlaces carbono-carbono ampliamente aplicada en química orgánica . Las condiciones de reacción son suaves y tolerantes a varios grupos funcionales, lo que la convierte en una opción ecológica para sintetizar moléculas orgánicas complejas.
Sistemas de Administración de Medicamentos
La susceptibilidad de los ésteres de pinacol de fenilborónico a la hidrólisis a pH fisiológico es una consideración crítica para su uso en sistemas de administración de medicamentos . La estabilidad de estos compuestos en ambientes acuosos es esencial para su efectividad en la administración de agentes terapéuticos dentro del cuerpo.
Síntesis Orgánica
En la síntesis orgánica, This compound se puede utilizar como reactivo para diversas reacciones catalizadas por paladio, incluidas las reacciones de acoplamiento de Mizoroki-Heck y Suzuki-Miyaura . Estas reacciones son fundamentales para la construcción de marcos orgánicos complejos en la ciencia farmacéutica y de materiales.
Estudios de Inhibición Enzimática
El compuesto se ha identificado como un posible inhibidor en estudios de inhibición enzimática, específicamente dirigido a las desacetilasas de histonas (HDAC) fúngicas . Los inhibidores de HDAC son agentes terapéuticos prometedores para el tratamiento del cáncer y otras enfermedades al regular la expresión genética.
Propiedades
IUPAC Name |
[3-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO4/c1-20-10-9-13-5-7-16(8-6-13)21-12-14-3-2-4-15(11-14)17(18)19/h2-8,11,18-19H,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABCYEGFKLWONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=C(C=C2)CCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584723 | |
| Record name | (3-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-26-0 | |
| Record name | B-[3-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1603296.png)



![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B1603300.png)






